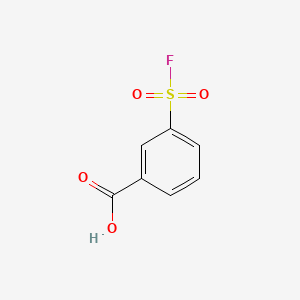

3-(Fluorosulfonyl)benzoic acid

Description

Contextualization of 3-(Fluorosulfonyl)benzoic Acid within Contemporary Chemical Science

This compound is a bifunctional organic compound that is garnering increasing attention in academic and industrial research. ontosight.ai Its structure, featuring both a benzoic acid moiety and a sulfonyl fluoride (B91410) group, positions it at the intersection of several key areas of chemical science. This unique combination of functional groups provides a versatile platform for the development of new synthetic methodologies and biologically active molecules.

Significance of Sulfonyl Fluoride Moieties in Chemical Synthesis and Biology

The sulfonyl fluoride (SO₂F) group is a highly valuable functional group in modern chemistry and chemical biology. Initially recognized for its use in the synthesis of stable polymers and materials, its true potential has been unlocked more recently in the realm of life sciences. mdpi.com Sulfonyl fluorides have emerged as a class of "privileged warheads" for use in covalent inhibitors and chemical probes. rsc.orgnih.gov

A key feature of the sulfonyl fluoride group is its unique balance of stability and reactivity. nih.gov While stable enough for manipulation under many synthetic conditions and possessing reasonable aqueous stability, the sulfur(VI) center is sufficiently electrophilic to react with nucleophilic amino acid residues in proteins, such as serine, threonine, lysine (B10760008), tyrosine, and histidine. rsc.orgnih.govnih.gov This reactivity profile distinguishes them from more aggressive sulfonyl chlorides and has made them instrumental in the development of targeted covalent inhibitors for various enzymes, including proteases. rsc.orgnih.gov

Furthermore, the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, championed by Nobel laureate K. Barry Sharpless, has solidified the importance of the sulfonyl fluoride group. nih.gov SuFEx is a set of click chemistry reactions that utilize the reliable and specific reactivity of the SO₂F group to form robust linkages (e.g., -SO₂-O-, -SO₂-N-), providing a powerful tool for drug discovery, materials science, and the assembly of complex molecular architectures. sigmaaldrich.comalkalisci.comsigmaaldrich.com

Role of Benzoic Acid Derivatives in Organic and Medicinal Chemistry

Benzoic acid and its derivatives are foundational scaffolds in organic and medicinal chemistry. ontosight.ai As the simplest aromatic carboxylic acid, benzoic acid itself is a precursor for the industrial synthesis of a vast number of organic substances. Its salts are widely used as preservatives in the food industry due to their antimicrobial properties. ontosight.ai

In medicinal chemistry, the benzoic acid motif is present in numerous active pharmaceutical ingredients (APIs). ossila.com The carboxylic acid group is a versatile handle for synthetic modification, readily forming esters, amides, and other functional groups. ossila.com This allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for drug efficacy. Moreover, the benzene (B151609) ring can be substituted at various positions to modulate biological activity and target specificity. Fluorinated benzoic acid derivatives, for instance, are often employed to enhance metabolic stability and binding affinity. ossila.com The ability to use the carboxylic acid group to form amide bonds makes these derivatives particularly valuable in constructing complex molecules, including inhibitors for various biological targets. ossila.com

Historical Development and Early Applications of this compound in Research

While a detailed timeline for the first synthesis of this compound is not extensively documented in seminal literature, its development can be understood within the broader context of sulfonyl halide chemistry. The general conversion of sulfonyl chlorides to sulfonyl fluorides has been known since at least the 1970s, with methods employing reagents like potassium fluoride. mdpi.com The precursor, 3-(chlorosulfonyl)benzoic acid, is accessible through the chlorosulfonation of benzoic acid, a well-established industrial process. A known synthetic route to the corresponding 3-sulfobenzoic acid involves the hydrolysis of 3-(chlorosulfonyl)benzoic acid. google.com

Early academic interest in related bifunctional molecules, such as 4-(fluorosulfonyl)benzoic acid (FSB), emerged from the field of biochemistry and enzymology. rsc.org Researchers utilized these compounds as affinity labeling reagents to identify and probe the reactivity of nucleophilic residues within the active sites of enzymes, such as glutathione (B108866) S-transferases. rsc.org These early studies demonstrated the utility of combining a reactive sulfonyl fluoride "warhead" with a recognizable benzoic acid "body" to investigate protein structure and function, paving the way for the more targeted research seen today with isomers like this compound.

Rationale for In-Depth Academic Investigation of this compound

The dual functionality of this compound presents a compelling case for focused academic study. Its structure is not merely a sum of its parts; the interplay between the electron-withdrawing sulfonyl fluoride group and the carboxylic acid on the same aromatic ring creates unique chemical properties and opens avenues for novel applications that simpler, monofunctional reagents cannot achieve.

Addressing Gaps in Fundamental Understanding of Reactivity

A primary driver for the investigation of this compound is the need to comprehensively profile its reactivity, particularly in biological contexts. While the general reactivity of aryl sulfonyl fluorides is known, the presence of the carboxylic acid group introduces complexity. Researchers are actively exploring how this second functional group influences the stability and electrophilicity of the sulfonyl fluoride moiety. nih.gov

Recent studies have begun to systematically profile panels of sulfur(VI) fluorides, including those with carboxylic acid handles like this compound, to understand their hydrolytic stability and reactivity with various nucleophilic amino acid sidechains. nih.gov Such research is crucial for the rational design of chemical biology tools. For example, understanding the precise reactivity of 3-carboxybenzenesulfonyl fluoride allows it to be used as an effective warhead for tagging proteins. nih.gov By systematically studying how electronic modifications on the benzene ring affect reactivity, scientists can create a toolkit of probes with tunable reactivity, enabling the selective labeling of protein targets in complex biological systems like living cells. rsc.orgnih.gov

Exploring Novel Methodologies for its Utilization in Advanced Synthesis

The bifunctional nature of this compound makes it an ideal building block for developing novel synthetic methodologies. It serves as a versatile connector or linker molecule, with two distinct chemical handles that can be addressed with orthogonal chemistries. sigmaaldrich.comalkalisci.comsigmaaldrich.comnih.gov

The carboxylic acid can undergo standard transformations like amide or ester formation, while the sulfonyl fluoride group can participate in SuFEx click chemistry. sigmaaldrich.comsigmaaldrich.com This allows for the modular assembly of complex molecules. For instance, the carboxylic acid can be coupled to a biomolecule or a scaffold of interest, and the sulfonyl fluoride can then be used to "click" on a reporter tag, another molecule, or to form a covalent bond with a protein target. sigmaaldrich.comalkalisci.comsigmaaldrich.com This approach is being explored for creating sophisticated chemical probes, mapping protein-protein interactions, and generating antibody-drug conjugates or other targeted therapeutics. rsc.orgresearchgate.netbldpharm.com The investigation of this compound is therefore key to expanding the capabilities of chemical synthesis and enabling the construction of precisely defined molecular tools for biology and medicine. nih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-fluorosulfonylbenzoic acid | nih.gov |

| CAS Number | 454-95-5 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₇H₅FO₄S | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 204.18 g/mol | sigmaaldrich.comnih.govsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 147-153 °C | sigmaaldrich.comchem960.comsigmaaldrich.com |

| Topological Polar Surface Area | 79.8 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| InChIKey | VWYMBWGOJRULOV-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

Table 2: Reported Reactivity of Sulfonyl Fluoride (SF) Probes with Nucleophilic Amino Acid Residues

| Amino Acid | Reactivity with SF Probes | Context/Notes | Source(s) |

| Serine (Ser) | Yes | Commonly targeted in serine proteases. Forms stable sulfonyl-ester linkage. | rsc.orgnih.gov |

| Threonine (Thr) | Yes | Reactivity is context-specific within the protein environment. | rsc.org |

| Tyrosine (Tyr) | Yes | Frequently modified residue. Reactivity can be influenced by local pKa. | rsc.orgnih.gov |

| Lysine (Lys) | Yes | Forms stable sulfonamide linkage. | rsc.orgnih.gov |

| Histidine (His) | Yes | Adducts can be less stable compared to other residues. Reactivity can be pH-dependent. | nih.govnih.gov |

| Cysteine (Cys) | Yes | Forms a thiosulfonate ester linkage, which may be less stable than other adducts. | rsc.org |

Advancing Applications in Chemical Biology and Drug Discovery

This compound has emerged as a significant compound in the fields of chemical biology and drug discovery due to its unique chemical architecture. The molecule incorporates a key reactive group, the sulfonyl fluoride (-SO₂F), which has proven invaluable for forging stable, covalent bonds with biological macromolecules. This reactivity, combined with the versatility of the benzoic acid scaffold, allows for its use as a foundational building block in the design of sophisticated chemical probes and potential therapeutic agents.

The primary utility of this compound stems from the sulfonyl fluoride motif, which acts as a "warhead" capable of reacting with nucleophilic residues in proteins, such as lysine, tyrosine, serine, and histidine. This forms a strong sulfonyl-amide or sulfonate-ester linkage, effectively creating a covalent inhibitor. The carboxylic acid group on the benzene ring serves as a convenient attachment point or "handle" for synthetic chemists. sigmaaldrich.comontosight.ai This handle allows for the straightforward linkage of the 3-(fluorosulfonyl)phenyl moiety to a larger pharmacophore—a molecule designed to bind to a specific biological target. This modular design enables the development of highly specific covalent inhibitors, where the pharmacophore directs the reactive sulfonyl fluoride group to the desired protein target.

A key advancement leveraging this compound is its application in "click chemistry," specifically the Sulfonyl Fluoride Exchange (SuFEx) reaction. sigmaaldrich.comsigmaaldrich.com This highly efficient and selective reaction provides a robust method for connecting small molecules to proteins or nucleic acids. sigmaaldrich.com The sulfonyl fluoride group serves as a reliable connector, offering a complementary approach to traditional amide or phosphate (B84403) linkers. sigmaaldrich.com

Researchers have further functionalized the this compound core to create multi-purpose chemical tools. For instance, the synthesis of trifunctional building blocks, such as 3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid, showcases the platform's adaptability. sigmaaldrich.com In this derivative, three key components are present:

The aryl sulfonyl fluoride group for covalent modification of a target. sigmaaldrich.com

The carboxylic acid handle for attachment to a ligand. sigmaaldrich.com

An alkyne tag for downstream applications. sigmaaldrich.com

This design allows a researcher to first append the building block to a known ligand, use the resulting conjugate to covalently modify a specific biological target, and then use the alkyne tag for subsequent "click" reactions. This could involve attaching a fluorescent reporter molecule for imaging, a biotin (B1667282) tag for affinity purification and identification of the target protein, or other moieties to probe biological function. sigmaaldrich.com This strategy transforms a simple reactive fragment into a powerful probe for discovering and validating new drug targets.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 454-95-5 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₇H₅FO₄S | sigmaaldrich.comnih.govnih.gov |

| Molecular Weight | 204.18 g/mol | sigmaaldrich.comnih.govnih.gov |

| Form | Solid | sigmaaldrich.com |

| Melting Point | 147-153 °C | sigmaaldrich.com |

| InChI Key | VWYMBWGOJRULOV-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

| SMILES | C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)O | nih.gov |

Table 2: Example of a Functionalized Derivative for Chemical Biology

| Compound Name | 3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid |

| CAS Number | 2088829-06-3 |

| Molecular Formula | C₁₂H₁₃FO₄SSi |

| Molecular Weight | 300.38 g/mol |

| Primary Application | Synthesis of trifunctional chemical probes |

| Key Functional Groups | Aryl sulfonyl fluoride, Alkyne tag, Carboxylic acid |

| Source | sigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

3-fluorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYMBWGOJRULOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196499 | |

| Record name | 3-(Fluorosulphonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-95-5 | |

| Record name | 3-(Fluorosulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Fluorosulfonyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 454-95-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Fluorosulphonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(fluorosulphonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(FLUOROSULFONYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHS963JL6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Fluorosulfonyl Benzoic Acid and Its Analogs

Established Synthetic Pathways to 3-(Fluorosulfonyl)benzoic Acid

The primary route to this compound involves a multi-step sequence starting from readily available benzoic acid derivatives. The key transformation is the introduction of the fluorosulfonyl moiety at the meta-position relative to the carboxyl group.

The most common industrial and laboratory-scale synthesis begins with benzoic acid. The synthesis can be conceptually broken down into three main stages:

Sulfonation: Benzoic acid is treated with a strong sulfonating agent, typically fuming sulfuric acid (oleum), at elevated temperatures. The electron-withdrawing nature of the carboxylic acid group directs the incoming sulfo group (-SO₃H) primarily to the 3-position, yielding 3-sulfobenzoic acid. google.com

Chlorosulfonation: The resulting 3-sulfobenzoic acid is converted into its more reactive sulfonyl chloride derivative, 3-(chlorosulfonyl)benzoic acid. This is typically achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or chlorosulfuric acid (ClSO₃H).

Fluorination: The final step is a halogen exchange reaction where the chlorine atom of the sulfonyl chloride is displaced by fluorine. This is accomplished by treating 3-(chlorosulfonyl)benzoic acid with a suitable fluorinating agent, such as an alkali metal fluoride (B91410) (e.g., potassium fluoride), to yield the target compound, this compound. A patent describes the preparation of 3-sulfobenzoic acid from 3-(chlorosulfonyl)benzoic acid via hydrolysis, illustrating the reactivity of this key intermediate. google.com

This sequence provides a reliable and scalable method for the production of this compound.

The efficiency of the synthesis is highly dependent on the specific reagents and conditions used in each step. The sulfonation of benzoic acid with oleum (B3057394) is typically conducted at temperatures around 200°C. google.com The subsequent conversion to the sulfonyl chloride requires careful handling of reagents like thionyl chloride.

The final fluorination step is crucial for the synthesis. The choice of fluorinating agent and solvent can significantly impact the yield and purity of the final product. The reaction involves the nucleophilic attack of a fluoride ion on the sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Table 1: Reagents and Conditions for the Synthesis of this compound

| Step | Starting Material | Key Reagents | Typical Conditions | Product |

|---|---|---|---|---|

| 1. Sulfonation | Benzoic Acid | Fuming Sulfuric Acid (Oleum) | ~200°C | 3-Sulfobenzoic Acid |

| 2. Chlorosulfonation | 3-Sulfobenzoic Acid | Thionyl Chloride (SOCl₂) or similar | Varies | 3-(Chlorosulfonyl)benzoic Acid |

| 3. Fluorination | 3-(Chlorosulfonyl)benzoic Acid | Potassium Fluoride (KF) or other fluoride source | Varies | This compound |

For academic research purposes, high purity of this compound is essential. Following the synthesis, the crude product often contains residual starting materials, by-products, and solvents that must be removed. Commercial suppliers report purities of around 95% as determined by High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comsigmaaldrich.com The compound is a solid with a reported melting point range of 147-153 °C. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Standard purification techniques include:

Recrystallization: The crude solid can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of purer crystals. The choice of solvent is critical and may require experimentation.

Azeotropic Distillation: In cases where water needs to be removed, for instance after the hydrolysis of the precursor 3-(chlorosulfonyl)benzoic acid, azeotropic distillation with a water-immiscible solvent can be employed. google.com

Chromatography: For obtaining very high purity material, column chromatography using silica (B1680970) gel is a common method in academic labs. The appropriate eluent system would be selected to separate the desired product from impurities.

The purity of the final compound is typically verified using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Advanced Synthetic Approaches to Functionalized this compound Derivatives

The functionalization of the this compound scaffold is of significant interest for creating diverse molecular probes and drug candidates. Advanced synthetic strategies focus on introducing additional substituents onto the aromatic ring in a controlled manner.

Halogenated analogs of this compound are valuable intermediates, as the halogen atom can serve as a handle for further modifications, such as cross-coupling reactions.

4-bromo-3-(fluorosulfonyl)benzoic acid: The synthesis of this analog likely involves the electrophilic bromination of a suitable benzoic acid derivative. The directing effects of the existing substituents (carboxyl and fluorosulfonyl groups) would determine the position of bromination. The presence of the bromo group provides a site for synthetic diversification through cross-coupling reactions. sigmaaldrich.com

3-chloro-2-fluoro-5-(fluorosulfonyl)benzoic acid: The synthesis of this multi-substituted analog requires more complex, regiocontrolled strategies. A plausible route could involve starting with a pre-functionalized benzene (B151609) ring and introducing the substituents sequentially. For instance, a process could involve nitration, reduction of the nitro group to an amine, diazotization followed by a Sandmeyer reaction to introduce a halogen, and finally, sulfonation/chlorination/fluorination steps. semanticscholar.orggoogle.comuni.lu A patent for the preparation of 2-fluoro-3-chlorobenzoic acid describes a process starting from 2,3-dichlorobenzoyl chloride, involving a fluorine substitution reaction followed by hydrolysis, showcasing relevant transformations. google.comgoogle.com

Regioselective functionalization allows for the precise placement of chemical groups at specific positions on the aromatic ring, which is crucial for structure-activity relationship studies. The existing carboxyl and fluorosulfonyl groups on this compound exert strong electronic and steric influences on incoming reagents.

These groups are meta-directing for electrophilic aromatic substitution, meaning that incoming electrophiles would preferentially add to the 5-position. This inherent reactivity can be exploited to synthesize 5-substituted derivatives. An example of such regioselective functionalization is the synthesis of 3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid . sigmaaldrich.com This compound, which serves as a building block for chemical biology probes, is functionalized at the 5-position, demonstrating a regioselective strategy to introduce an alkyne group. sigmaaldrich.com

Other advanced strategies for achieving regioselectivity include directed ortho-metalation, where a directing group guides a metalating agent (like an organolithium reagent) to deprotonate an adjacent position, which can then be trapped with an electrophile. While the meta-relationship of the existing groups in this compound makes this specific strategy challenging for the parent molecule, it is a powerful tool for synthesizing other substituted aromatic compounds.

Incorporation of Additional Pharmacophoric or Reactive Groups

The strategic incorporation of supplementary pharmacophoric or reactive moieties onto the this compound scaffold is a key strategy for developing advanced chemical probes and complex molecular architectures. A notable example is the synthesis of trifunctional building blocks designed for specific applications in chemical biology.

One such derivative, 3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid , exemplifies this approach. sigmaaldrich.com This compound integrates three distinct functional groups onto a single benzene ring:

An aryl sulfonyl fluoride group, which can engage in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, enabling covalent modification of biological targets. sigmaaldrich.comsigmaaldrich.com

An alkyne tag (protected as a trimethylsilyl (B98337) derivative), which serves as a handle for downstream applications, such as attaching reporter molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. sigmaaldrich.com

A carboxylic acid linker, which provides a convenient point of attachment to ligands or other pharmacophores. sigmaaldrich.com

When appended to a ligand, this building block facilitates context-specific covalent labeling of proteins, with the alkyne tag allowing for subsequent analysis or imaging. sigmaaldrich.com The sulfonyl fluoride motif itself is recognized as a valuable connector for assembling small molecules with biological macromolecules like proteins and nucleic acids, offering an alternative to traditional amide or phosphate (B84403) linkers. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

| Compound Name | CAS Number | Key Functional Groups | Primary Application | Reference |

|---|---|---|---|---|

| 3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid | 2088829-06-3 | Sulfonyl fluoride, Alkyne, Carboxylic acid | Chemical probe synthesis for covalent modification of biological targets | sigmaaldrich.com |

Mechanistic Investigations of Synthetic Transformations Involving this compound

Exploration of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in reactions involving sulfonyl fluorides is crucial for optimizing synthetic methods. In the electrochemical synthesis of sulfonyl fluorides from thiols, kinetic experiments have provided insight into the reaction pathway. The process begins with the rapid anodic oxidation of the starting thiol to form a disulfide intermediate. acs.org This disulfide is then consumed to generate the final sulfonyl fluoride product. During these experiments, traces of other fluorinated species were observed and tentatively identified as unstable sulfenyl fluoride and sulfinyl fluoride intermediates. acs.org

Another area of mechanistic study involves the deoxyfluorination of sulfonic acids to yield sulfonyl fluorides. When using thionyl fluoride (SOF2) , the reaction's success is highly dependent on the solvent. In dimethylformamide (DMF), the formation of a novel DMF-activated intermediate is proposed to be essential for the conversion. nih.govrsc.org This suggests that the solvent plays a direct role in activating the sulfonic acid derivative. Similarly, investigations into deoxyfluorination using reagents like Xtalfluor-E® also point to the formation of reactive intermediates that facilitate the conversion of both aryl and alkyl sulfonic acids to their corresponding sulfonyl fluorides under mild conditions. nih.govrsc.org

Role of Catalysis in Enhancing Synthetic Efficiency

Catalysis plays a significant role in improving the efficiency and sustainability of sulfonyl fluoride synthesis. For instance, photoredox catalysis has been employed for the mild and scalable preparation of alkyl sulfonyl fluorides from alkyl bromides and alcohols. organic-chemistry.org This method involves a halogen atom transfer (XAT) process, followed by the capture of sulfur dioxide and subsequent fluorination. organic-chemistry.org

In the pursuit of greener synthesis, surfactant-based catalysis has enabled nucleophilic fluorination to be performed in water, a benign reaction medium. digitellinc.com This system overcomes the typical inactivation of the fluoride nucleophile in aqueous environments, achieving good conversion of sulfonyl chlorides to sulfonyl fluorides. The optimization of parameters such as the specific surfactant, temperature, and fluoride source was key to the protocol's success. digitellinc.com Phase-transfer catalysts are also utilized in the synthesis of related compounds like 2-fluoro-3-chlorobenzoic acid, where they facilitate the fluorine substitution reaction on 2,3-dichloro benzoyl chloride. google.com

| Catalytic Approach | Catalyst Type | Key Advantage | Reference |

|---|---|---|---|

| Photoredox Catalysis | Photocatalyst | Mild conditions, scalable from alkyl bromides/alcohols | organic-chemistry.org |

| Surfactant-based Catalysis | Surfactant | Enables nucleophilic fluorination in water | digitellinc.com |

| Phase-Transfer Catalysis | Phase-transfer agent | Facilitates substitution reactions in multiphase systems | google.com |

Stereochemical and Regiochemical Control in Derivative Synthesis

Achieving high levels of stereochemical and regiochemical control is paramount when synthesizing complex derivatives of this compound. A significant advancement in this area is the development of a regioselective, metal-free cycloaddition of organic azides with bromovinylsulfonyl fluoride . organic-chemistry.org This reaction provides exclusive access to 4-fluorosulfonyl 1,2,3-triazoles , installing the fluorosulfonyl group specifically at the C4 position of the triazole ring. organic-chemistry.org The protocol is robust, accommodating a wide variety of azides and allowing for subsequent SuFEx reactions to generate diverse sulfonates and sulfonamides. organic-chemistry.org

Regioselectivity is also a key consideration in substitution reactions on the benzene ring itself. For example, in the alkylation of certain fluorobenzoic acids, the reaction can surprisingly and selectively produce the compound with an alkyl group at the 2-position (ortho to the carboxyl group), with little to no formation of the 6-position isomer. google.com This inherent selectivity is crucial for producing specific isomers in high purity. Similarly, regioselective control is demonstrated in the synthesis of fluorohydrins from allylsilanes, where epoxide opening with a fluoride source proceeds with excellent regioselectivity, attributed to a beta-silyl effect. chemrxiv.org

Green Chemistry Approaches and Sustainable Synthesis of this compound

Significant efforts have been directed toward developing environmentally benign and sustainable methods for synthesizing sulfonyl fluorides, moving away from hazardous reagents and solvents. digitellinc.comacs.orgsciencedaily.comeurekalert.org A major focus has been the use of water as a green solvent. digitellinc.comrsc.org One successful strategy employs a surfactant-based catalytic system to conduct nucleophilic fluorination of sulfonyl chlorides in water, achieving conversions up to 93%. digitellinc.com Another aqueous method allows for the synthesis of β-sulfonyl aliphatic sulfonyl fluorides under mild conditions without the need for any ligand or additive, with the product being easily isolated by simple filtration. rsc.org

The choice of starting materials and reagents is also central to green synthesis. Environmentally friendly protocols have been developed that use stable and readily available substrates like thiols and disulfides. acs.orgsciencedaily.comeurekalert.org These methods utilize potassium fluoride (KF) as an inexpensive and safe fluorine source and employ green oxidants such as sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O). acs.org Such processes can be performed stepwise or as a one-pot reaction in acetic acid, avoiding toxic reagents. acs.org A recently developed method reacts thiols and disulfides with SHC5® (a formulation of sodium hypochlorite) and potassium fluoride, yielding only non-toxic sodium and potassium salts as by-products, thus minimizing environmental impact. sciencedaily.comeurekalert.org These approaches align with the principles of green chemistry by offering safer, low-cost, and scalable production routes for sulfonyl fluorides. eurekalert.org

Reactivity and Reaction Mechanisms of the Fluorosulfonyl Moiety and Carboxylic Acid Group in 3 Fluorosulfonyl Benzoic Acid

Electrophilic Nature of the Sulfonyl Fluoride (B91410) Group in 3-(Fluorosulfonyl)benzoic Acid

The sulfonyl fluoride (-SO₂F) group is a potent electrophilic center, a characteristic that has propelled compounds like this compound to the forefront of chemical biology and covalent inhibitor design. rsc.orgrsc.org This electrophilicity allows it to form stable covalent bonds with a variety of nucleophilic residues found in proteins. youtube.com

The key reaction of the sulfonyl fluoride moiety is its susceptibility to nucleophilic attack on the electron-deficient sulfur(VI) atom. This reactivity has been harnessed to "probe" the active sites of enzymes and other proteins. For instance, the closely related compound 4-(fluorosulfonyl)benzoic acid (FSB) has been used to identify and map nucleophilic residues within glutathione (B108866) S-transferases. rsc.org

The reaction proceeds via the addition of a nucleophile (Nu⁻) to the sulfur atom, followed by the displacement of the fluoride ion, which is a good leaving group. This process, known as sulfur(VI)-fluoride exchange (SuFEx) click chemistry, forms a stable sulfonyl-nucleophile bond (-SO₂-Nu). google.com A variety of biological nucleophiles can participate in this reaction, including the side chains of amino acids such as tyrosine, lysine (B10760008), serine, threonine, histidine, and arginine. youtube.comnih.gov This broad reactivity spectrum makes sulfonyl fluorides privileged "warheads" for developing covalent protein ligands. rsc.orgrsc.org

The reactivity of sulfonyl fluorides is often compared to that of other sulfonyl halides, particularly sulfonyl chlorides (-SO₂Cl). This comparison highlights the unique balance of stability and reactivity offered by the sulfonyl fluoride group. google.comCurrent time information in Bangalore, IN.

Sulfonyl fluorides are notably more stable and less reactive than their sulfonyl chloride counterparts. Current time information in Bangalore, IN. The sulfur-fluorine bond is stronger than the sulfur-chlorine bond, rendering sulfonyl fluorides more resistant to hydrolysis and thermolysis. google.comCurrent time information in Bangalore, IN. This enhanced stability is a significant advantage in aqueous environments typical of biological studies, where sulfonyl chlorides might rapidly decompose. Current time information in Bangalore, IN. Furthermore, sulfonyl fluorides are resistant to reduction, whereas sulfonyl chlorides can be more easily reduced. rsc.orgchemicalbook.com This differential reactivity allows for more controlled and selective reactions with target nucleophiles. google.com

Table 1: Comparison of Sulfonyl Fluoride and Sulfonyl Chloride Reactivity

| Property | Sulfonyl Fluoride (-SO₂F) | Sulfonyl Chloride (-SO₂Cl) |

| S-X Bond Strength | Higher | Lower |

| Reactivity | Moderately reactive, "tunable" | Highly reactive |

| Hydrolytic Stability | High, generally stable in water. nih.govCurrent time information in Bangalore, IN. | Lower, prone to rapid hydrolysis. Current time information in Bangalore, IN. |

| Thermal Stability | High. Current time information in Bangalore, IN. | Lower, can decompose at elevated temperatures. Current time information in Bangalore, IN. |

| Selectivity | More selective towards nucleophiles. google.com | Less selective, more promiscuous |

| Primary Application | Covalent probes, "click chemistry". rsc.orglibretexts.org | General sulfonation reactions |

A critical feature of sulfonyl fluorides for their use in chemical biology is their relative stability in water combined with sufficient reactivity toward biological nucleophiles. rsc.orgchemicalbook.com Aryl sulfonyl fluorides, such as this compound, are generally more stable to hydrolysis than aliphatic versions. nih.gov

Research has shown that the hydrolytic half-life of sulfonyl fluorides can be tuned by altering the electronic properties of the aromatic ring. nih.gov For a panel of substituted sulfonyl fluorides, aqueous half-lives were found to range from 4 to 27 hours at pH 8, which is often sufficient for proteomic and biochemical experiments. nih.gov This "just right" reactivity ensures that the compound can persist long enough in an aqueous buffer to find and react with its intended biological target, while still being reactive enough to form a covalent bond. rsc.orgnih.gov

Reactions of the Carboxylic Acid Moiety in this compound

The carboxylic acid group (-COOH) in this compound retains its characteristic reactivity, allowing for a different set of chemical transformations that are largely orthogonal to the reactions of the sulfonyl fluoride group. The strongly electron-withdrawing nature of the meta-substituted fluorosulfonyl group increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. libretexts.org

The carboxylic acid functionality can readily undergo esterification and amidation, which are fundamental reactions for creating derivatives. These reactions typically proceed through the activation of the carboxylic acid. A common method is the conversion of the carboxylic acid to a more reactive acyl chloride. For example, reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂) would produce 3-(fluorosulfonyl)benzoyl chloride. prepchem.com This acyl chloride is a highly reactive intermediate that can then be treated with various alcohols or amines to yield the corresponding esters or amides with high efficiency.

Alternatively, modern coupling reagents used in peptide synthesis, such as N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), can be used to directly form amide bonds between the carboxylic acid and an amine without needing to isolate the acyl chloride. nih.gov These methods are widely used to attach molecules like this compound to other chemical scaffolds or biomolecules. sigmaaldrich.com

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, is a potential reaction for this compound, though it often requires harsh conditions. For simple benzoic acid, decarboxylation typically requires very high temperatures (over 400 °C). youtube.com

The influence of substituents on the decarboxylation of benzoic acids is complex and depends on the reaction mechanism.

Thermal/Uncatalyzed Decarboxylation: Electron-withdrawing groups like -SO₂F generally make the aromatic ring electron-poor, which can hinder traditional electrophilic aromatic substitution-type mechanisms. High temperatures would likely still be required.

Metal-Catalyzed Decarboxylation: In certain metal-catalyzed pathways, such as those using silver or copper catalysts, electron-withdrawing substituents can actually accelerate the reaction. rsc.org This is because the proposed mechanism involves a transition state with a build-up of negative charge on the carbon atom to which the carboxylate is attached (the ipso-carbon). A strong electron-withdrawing group like fluorosulfonyl can stabilize this negative charge, thus lowering the activation energy for the decarboxylation step. rsc.org

Radical Decarboxylation: Newer methods involve the generation of an aryl radical via photoredox or copper catalysis. nih.gov While these methods are powerful, the efficiency can be substrate-dependent. In some cases, electron-withdrawing groups are well-tolerated. acs.org

Successful decarboxylation would yield fluorosulfonylbenzene, demonstrating another pathway for derivatization, although it is a less common transformation compared to amidation or esterification.

Reactivity in Cross-Coupling and Coupling Reactions

The dual functionality of this compound presents a versatile platform for various cross-coupling and coupling reactions, with the fluorosulfonyl group serving as a competent electrophilic partner. Aryl sulfonyl fluorides, in general, have gained traction as alternatives to traditional aryl halides and triflates in a range of transition-metal-catalyzed transformations. This is due to their stability, accessibility from phenols, and unique reactivity profile.

The fluorosulfonyl group (-SO₂F) can participate in several key cross-coupling reactions. The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, can be effectively carried out using aryl fluorosulfates as substrates. While this compound is technically a sulfonyl fluoride, not a fluorosulfate (B1228806) (-OSO₂F), the principles of reactivity at the Ar-S bond can be analogous. The key step involves the oxidative addition of a low-valent transition metal catalyst, typically palladium or nickel, into the carbon-sulfur bond. However, direct C-S bond activation in sulfonyl fluorides is more challenging than in aryl fluorosulfates or triflates.

More relevant is the reactivity of the sulfonyl fluoride moiety itself, which is known to undergo "click chemistry" type reactions, specifically the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. This process involves the reaction of the sulfonyl fluoride with a nucleophile, leading to the displacement of the fluoride ion. While not a cross-coupling reaction in the traditional sense of forming C-C, C-N, or C-O bonds at the aromatic ring position, it is a powerful coupling method for linking molecules. The sulfonyl fluoride motif is primarily used as a connector for assembling small molecules with biomolecules like proteins or nucleic acids. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The carboxylic acid group can also be leveraged in coupling reactions. It can be converted into an acyl fluoride, which is a versatile substrate for acylative Suzuki-type cross-couplings. nih.govrsc.org This reaction, often enabled by dual catalysis systems such as an N-heterocyclic carbene (NHC) and a photoredox catalyst, allows for the formation of ketones from readily available materials under mild conditions. nih.gov This dual reactivity allows for potential sequential functionalization, where one site is reacted while the other remains intact for a subsequent transformation, a key strategy in complex molecule synthesis.

The relative reactivity of the two functional groups allows for selective transformations. For instance, the SuFEx reaction at the sulfonyl fluoride group can typically be performed under conditions that would leave the carboxylic acid untouched. Conversely, standard esterification or amidation of the carboxylic acid group would not affect the sulfonyl fluoride. In cross-coupling reactions targeting the aromatic ring, the fluorosulfonyl group is a meta-directing deactivating group, which influences the regioselectivity of any further electrophilic aromatic substitution reactions.

Table 1: Potential Cross-Coupling Reactions at the Functional Groups of this compound

| Functional Group | Derivative (if needed) | Type of Reaction | Potential Product |

| Fluorosulfonyl (-SO₂F) | None | Sulfur(VI) Fluoride Exchange (SuFEx) | Aryl sulfonamides, sulfonates |

| Carboxylic Acid (-COOH) | Acyl Fluoride (-COF) | Acylative Suzuki-type Coupling | Aryl ketones |

Intramolecular and Intermolecular Reactions Involving Both Functional Groups

The presence of both a Lewis acidic sulfonyl fluoride and a Brønsted acidic carboxylic acid on the same aromatic ring allows for complex intramolecular and intermolecular interactions that can dictate the molecule's reactivity.

Chemo- and regioselectivity are paramount when considering reactions of a bifunctional molecule like this compound. The two functional groups can exhibit cooperative or competitive reactivity depending on the reaction conditions and reagents.

Intramolecular Catalysis: One of the key possibilities is intramolecular catalysis, where one functional group assists a reaction occurring at the other. For example, the carboxylic acid group can act as an intramolecular general acid catalyst. nih.gov In a reaction involving nucleophilic attack on the sulfonyl fluoride, the nearby carboxylic acid could protonate the incoming nucleophile or the sulfonyl oxygen atoms, thereby increasing the electrophilicity of the sulfur center and facilitating the reaction. This is particularly relevant for reactions leading to the formation of five- or six-membered ring transition states, which are entropically favored. wikipedia.orgmasterorganicchemistry.com

Conversely, though less common, the sulfonyl fluoride could influence the reactivity of the carboxylic acid. The strong electron-withdrawing nature of the -SO₂F group increases the acidity of the carboxylic acid compared to benzoic acid itself, which can affect its reactivity in acid-catalyzed reactions or its behavior as a nucleophile in its carboxylate form.

Intermolecular Reactions: In intermolecular reactions, such as polymerization or condensation, the chemo- and regioselectivity are critical. For example, when reacting with a molecule containing both a nucleophilic group (e.g., an amine) and a group reactive towards the carboxylic acid (e.g., an alcohol), the outcome will depend on the relative reactivity. The reaction of the highly electrophilic sulfonyl fluoride with an amine to form a sulfonamide is typically a very fast and favorable process (SuFEx). The reaction of the carboxylic acid to form an ester or amide often requires activation (e.g., conversion to an acyl chloride) or catalysis. This inherent difference in reactivity can be exploited for selective functionalization. A hard nucleophile might preferentially attack the carbonyl carbon, while a softer nucleophile might favor attack at the sulfonyl sulfur.

The regioselectivity is largely fixed by the meta substitution pattern of the two groups on the benzene (B151609) ring. This geometry dictates the feasibility of intramolecular cyclization reactions. The formation of a cyclic anhydride (B1165640) derivative involving another carboxylic acid molecule is possible, as is the formation of cyclic sulfonyl-carboxylate mixed anhydrides under specific conditions, although such structures are typically highly reactive intermediates.

Advanced Mechanistic Studies using Computational Chemistry

Due to the complexity of the reaction pathways available to this compound, computational chemistry provides an invaluable tool for mechanistic elucidation. While specific computational studies on this exact molecule are not prominent in the literature, the application of established methodologies to analogous systems demonstrates their potential utility.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. nih.govresearchgate.net For this compound, DFT calculations could be employed to map out the potential energy surfaces of various reaction pathways. nih.gov

For instance, in a proposed intramolecular reaction, DFT could calculate the energies of the starting material, transition states, intermediates, and products. nih.gov By comparing the activation energies (the energy barriers of the transition states) for different possible pathways, the most kinetically favorable route can be identified. nih.gov This is crucial for understanding chemo- and regioselectivity. For example, DFT could be used to determine whether a nucleophile would preferentially attack the carbonyl carbon of the carboxylic acid or the sulfur atom of the fluorosulfonyl group by comparing the calculated energy barriers for both processes. DFT is also used to study the impact of solvent effects on reaction mechanisms and molecular properties. researchgate.net

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations could provide insights into its conformational dynamics and its interactions with other molecules, such as reagents or solvent.

An MD simulation could be used to study how the molecule orients itself in a solvent, and how this orientation affects the accessibility of the two reactive sites. nih.gov For example, in a polar solvent, the carboxylic acid group would be heavily solvated, which might sterically hinder its approach to a reactant. MD simulations can also be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is important for intramolecular reactions, where a specific conformation may be required for the two functional groups to interact.

Computational chemistry offers several tools for predicting which parts of a molecule are most likely to react. For this compound, these methods could be used to assess the electrophilicity and nucleophilicity of different atoms.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, an MEP map would likely show a strong positive potential around the sulfur atom of the -SO₂F group and the carbonyl carbon of the -COOH group, confirming their electrophilicity.

Intermediate Stability: DFT calculations are routinely used to determine the relative energies and stability of potential reaction intermediates. nih.gov For example, in a reaction involving nucleophilic addition, DFT can calculate the stability of the tetrahedral intermediate formed at the carbonyl carbon versus the pentacoordinate intermediate at the sulfur atom. The more stable intermediate often corresponds to the major reaction pathway.

Table 2: Application of Computational Methods to this compound

| Computational Method | Information Provided | Example Application |

| Density Functional Theory (DFT) | Reaction energy profiles, transition state structures, intermediate stability. | Comparing activation barriers for nucleophilic attack at the -SO₂F vs. -COOH group to predict chemoselectivity. nih.gov |

| Molecular Dynamics (MD) | Conformational dynamics, solvent effects, accessibility of reactive sites. | Simulating the interaction with a nucleophile in water to see how solvation shells affect reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites. | Visualizing the positive potential on the sulfur and carbonyl carbon atoms, marking them as sites for nucleophilic attack. nih.gov |

| Frontier Molecular Orbital (FMO) Analysis | Prediction of reactivity and sites of attack based on HOMO/LUMO energies and locations. | Determining if the LUMO is centered more on the sulfur or carbon atom to predict the initial site of interaction with a nucleophile. nih.gov |

Applications of 3 Fluorosulfonyl Benzoic Acid in Chemical Biology and Medicinal Chemistry

3-(Fluorosulfonyl)benzoic Acid as a "Click Chemistry" Reagent

The concept of "click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them ideal for use in complex biological systems. This compound is a key reagent in a specific type of click chemistry known as Sulfonyl Fluoride (B91410) Exchange (SuFEx).

Sulfur(VI) Fluoride Exchange (SuFEx) is a next-generation family of click chemistry reactions that utilizes the highly reliable reactivity of the sulfonyl fluoride group (-SO₂F). rsc.org This set of transformations relies on the reaction between a sulfonyl fluoride and a nucleophile, such as a phenol, to form a stable covalent bond. nih.gov The sulfonyl fluoride motif present in this compound makes it a suitable reagent for these types of reactions. sigmaaldrich.comsigmaaldrich.com The SuFEx process is noted for its efficiency and the stability of the resulting linkages, providing a robust method for molecular assembly. nih.gov

The bifunctional nature of this compound, containing both a reactive sulfonyl fluoride and a carboxylic acid handle, makes it an excellent connector molecule. The carboxylic acid can be used to attach the molecule to a desired small molecule ligand or pharmacophore. Subsequently, the sulfonyl fluoride group can react with a suitable nucleophilic residue on a biomolecule, such as a protein or nucleic acid, to form a stable covalent bond. sigmaaldrich.comsigmaaldrich.com This approach offers a complementary strategy to more traditional linking chemistries that use amide or phosphate (B84403) groups. sigmaaldrich.com This dual functionality allows for the specific and durable linkage of small molecules to their biological targets.

The properties of this compound have been harnessed to develop sophisticated bioconjugation strategies. By incorporating it into more complex structures, researchers have created trifunctional building blocks for chemical probe synthesis. sigmaaldrich.com For instance, a derivative of this compound has been synthesized to include an alkyne tag in addition to the sulfonyl fluoride and carboxylic acid groups. sigmaaldrich.com This allows for a multi-step process:

The carboxylic acid is used to link the building block to a ligand of interest.

The sulfonyl fluoride group enables covalent attachment to the biological target protein.

The alkyne tag provides a handle for further "click" modifications, such as the attachment of a reporter molecule (e.g., a fluorophore or biotin) for visualization or purification.

This modular approach facilitates the discovery and optimization of chemical probes for a wide range of chemical biology experiments. sigmaaldrich.com

Covalent Probe Development and Activity-Based Protein Profiling (ABPP)

Covalent probes are invaluable tools for studying enzyme function and for the discovery of new drugs. Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technique that employs such probes to monitor the functional state of entire enzyme families within complex biological samples. nih.govwikipedia.org

The sulfonyl fluoride group of this compound is an electrophilic "warhead" that can covalently react with nucleophilic amino acid residues within the active sites of enzymes. wikipedia.org This reactivity allows for the development of covalent probes that specifically target and label these residues. While the reactivity can vary, sulfonyl fluorides are known to target a range of important nucleophiles in proteins.

Table 1: Nucleophilic Amino Acid Residues Targeted by Covalent Probes

| Amino Acid | Nucleophilic Group |

|---|---|

| Serine | Hydroxyl (-OH) |

| Threonine | Hydroxyl (-OH) |

| Lysine (B10760008) | Epsilon-amino (-NH₂) |

| Tyrosine | Phenolic hydroxyl (-OH) |

| Cysteine | Thiol (-SH) |

The ability to target these residues is crucial, as they are often involved in the catalytic mechanisms of many enzyme classes, including serine hydrolases, proteases, and kinases. wikipedia.org

The formation of a covalent bond between a this compound-based probe and its biological target proceeds through a well-defined mechanism. The process is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl fluoride group.

Nucleophilic Attack: A nucleophilic residue (such as the hydroxyl group of a serine or tyrosine) in the active site of a target protein attacks the electrophilic sulfur atom of the sulfonyl fluoride.

Fluoride Displacement: This attack leads to the displacement of the fluoride ion (F⁻), which is a good leaving group.

Covalent Adduct Formation: The result is the formation of a highly stable covalent sulfonate ester (if reacting with a hydroxyl group) or sulfonamide (if reacting with an amine group) linkage between the probe and the protein.

This covalent modification is typically irreversible, effectively "trapping" the enzyme in a labeled state. wikipedia.org This stable adduct can then be detected and identified using various proteomic techniques, providing a direct readout of enzyme activity. nih.gov

Table 2: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₅FO₄S | sigmaaldrich.comnih.govnih.gov |

| Molecular Weight | 204.18 g/mol | sigmaaldrich.comnih.govnih.gov |

| CAS Number | 454-95-5 | sigmaaldrich.comnih.gov |

| Appearance | Solid | sigmaaldrich.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acid |

| 3-fluoro-4-(fluorosulfonyl)benzoic acid |

| 3-(chlorosulfonyl)benzoic acid |

| Serine |

| Threonine |

| Lysine |

| Tyrosine |

| Cysteine |

| Histidine |

| Fulvestrant |

Design of Irreversible Inhibitors and Affinity Probes

The sulfonyl fluoride (-SO₂F) moiety of this compound is a key functional group for the design of irreversible inhibitors and affinity probes. This group acts as a moderately reactive electrophile, capable of forming stable, covalent bonds with nucleophilic amino acid residues within a protein's binding site. This covalent interaction leads to irreversible inhibition, which can offer advantages such as prolonged duration of action and increased potency.

The sulfonyl fluoride is considered a "privileged" warhead in covalent drug discovery for several reasons. rsc.org Unlike more traditional electrophiles that primarily target the highly reactive cysteine residue, sulfonyl fluorides can react with a broader range of nucleophiles, including the side chains of tyrosine, lysine, serine, threonine, and histidine. rsc.orgtandfonline.comacs.orgenamine.net This expands the scope of the "druggable" proteome, as many protein binding sites lack an accessible cysteine but contain other nucleophilic residues. tandfonline.com

The reactivity of the sulfonyl fluoride is balanced; it is stable enough in aqueous environments to allow for specific binding to its target protein before the covalent reaction occurs, yet reactive enough to form the bond once properly oriented within the binding pocket. rsc.orgnih.gov This process of proximity-driven reactivity is a cornerstone of modern covalent inhibitor design. The incorporation of the -SO₂F group into a ligand that has inherent affinity for a target protein localizes the reactive group, increasing the effective concentration and facilitating a highly specific covalent modification.

A notable application involves the use of this compound derivatives in creating covalent inhibitors for challenging targets like anti-apoptotic proteins. For instance, a derivative, 4-(4-fluorophenyl)-3-fluorosulfonyl-benzoic acid, was developed as a covalent inhibitor of B-cell lymphoma extra-large (Bcl-xL). rcsb.org This compound was designed to selectively modify Tyrosine 101 in the protein's binding groove, demonstrating the utility of the sulfonyl fluoride warhead in targeting non-cysteine residues. rcsb.org Similarly, this compound has been utilized as a starting reagent in the synthesis of inhibitors for oncogenic proteins like KRas G12D. google.com

The concept of Sulfur(VI) Fluoride Exchange (SuFEx) has been highlighted as a form of "click chemistry," underscoring the reliability and specificity of the S-F bond in forming connections between small molecules and proteins. google.com This makes this compound a versatile building block for constructing affinity probes designed for target identification, validation, and visualization. rsc.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Systems

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a core scaffold, such as this compound, influence its biological activity. These studies guide the optimization of lead compounds into potent and selective pharmacological agents.

Impact of Substituent Modifications on Biological Activity and Target Engagement

Modifications to the this compound scaffold can profoundly impact its interaction with a biological target. The key components for modification are the benzoic acid ring and the sulfonyl fluoride group itself.

Substituents on the Benzoic Acid Ring: Adding or altering substituents on the aromatic ring changes the molecule's steric and electronic properties. These changes affect the non-covalent interactions (e.g., hydrophobic, hydrogen bonding, van der Waals forces) that position the ligand within the protein's binding pocket. For a covalent inhibitor, this initial binding step is critical for orienting the sulfonyl fluoride warhead correctly for reaction with a target nucleophile. SAR studies explore how different substitution patterns enhance this binding affinity and, consequently, the efficiency of covalent modification. For example, in the development of Bcl-xL inhibitors, a 4-fluorophenyl group was added at the 4-position of the benzoic acid ring to improve binding within the target's hydrophobic pocket. rcsb.org

Modulation of Sulfonyl Fluoride Reactivity: While the sulfonyl fluoride is the reactive center, its electrophilicity can be tuned by substituents on the ring. Electron-withdrawing groups can increase its reactivity, while electron-donating groups can decrease it. This allows for the fine-tuning of the warhead's reactivity to achieve a balance between target engagement and potential off-target reactions.

The table below illustrates how different functional groups on a benzoic acid scaffold can influence target binding, based on general principles observed in inhibitor design. universiteitleiden.nl

| Functional Group Modification | Potential Impact on Biological Activity | Rationale |

| Addition of hydrophobic groups (e.g., alkyl, aryl) | Increased binding affinity for hydrophobic pockets | Enhances van der Waals and hydrophobic interactions. |

| Addition of H-bond donors/acceptors (e.g., -OH, -NH₂) | Improved binding specificity and affinity | Forms specific hydrogen bonds with residues in the target site. |

| Introduction of 3D structural elements (e.g., saturated heterocycles) | Increased solubility, improved metabolic stability, reduced promiscuity | Replaces flat aromatic rings to optimize physicochemical properties. universiteitleiden.nl |

| Altering electronic properties via substituents | Modulates the reactivity of the sulfonyl fluoride warhead | Fine-tunes the electrophilicity for optimal target engagement. |

Ligand Design and Optimization for Specific Protein Targets

The design of ligands based on the this compound core involves a structure-based approach. Researchers use information from X-ray co-crystal structures or homology models of the target protein to rationally design derivatives that complement the shape and chemical environment of the binding site.

The primary goal is to optimize the "recognition" part of the molecule (the substituted benzoic acid ring) to achieve high non-covalent binding affinity. This ensures that the molecule preferentially binds to the intended target over other proteins. Once high affinity is achieved, the sulfonyl fluoride "warhead" can effectively execute its function.

An example of this optimization process is the development of covalent probes. A potent reversible inhibitor can be systematically modified to incorporate a 3-(fluorosulfonyl)benzoyl group. This often involves replacing a part of the original molecule with the benzoic acid scaffold, positioned so the sulfonyl fluoride is near a targetable nucleophilic residue. The development of inhibitors for Bcl-xL and KRas followed this paradigm, where the core scaffold was elaborated with chemical groups to maximize interactions within the respective binding sites, leading to potent and specific covalent inhibition. rcsb.orggoogle.com

Computational Approaches in SAR Studies (e.g., Molecular Docking, QSAR)

Computational methods are indispensable tools in modern SAR studies, accelerating the design and optimization process for derivatives of this compound.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. For covalent inhibitors, docking is used in two ways: first, to model the initial non-covalent binding of the ligand in the active site, and second, to model the final covalently bound complex. Docking studies can help prioritize which derivatives to synthesize by predicting which ones will have the best fit and position the sulfonyl fluoride group optimally for reaction. google.com For example, docking was used to visualize how fluorosulfate (B1228806) and fluorosulfonyl-substituted molecules interact with a receptor's active site, guiding the design of selective probes. nih.govgoogle.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a set of known derivatives, a QSAR model can predict the activity of new, unsynthesized compounds. nih.gov For sulfonyl fluoride derivatives, QSAR can model how properties like hydrophobicity, electronic effects, and steric factors influence inhibitory potency. nih.govresearchgate.net These models provide valuable insights into the key features required for activity and guide the design of more potent compounds.

Development of Therapeutic Agents and Pharmacological Tools

The unique properties of the this compound scaffold make it a valuable starting point for developing both potential drugs and chemical probes to study biological systems.

Adenosine (B11128) Receptor Antagonists and Probes

Adenosine receptors are G protein-coupled receptors (GPCRs) that are important therapeutic targets for a range of conditions. nih.gov The development of selective ligands for these receptors is a major goal in medicinal chemistry. The principles of covalent inhibition driven by the sulfonyl fluoride group are highly applicable here.

While direct examples of this compound as an adenosine antagonist are not prevalent in primary literature, the strategy of creating covalent probes for these receptors is well-established. nih.govacs.org Researchers have developed bifunctional ligands that bind irreversibly to adenosine A₁ and A₃ receptors. nih.gov These probes often consist of a known antagonist scaffold (such as xanthine) modified to include a reactive group. The 3-(fluorosulfonyl)benzoyl moiety is an ideal candidate for such a reactive group.

A classic related example is 5'-fluorosulfonylbenzoyl adenosine (FSBA), an affinity label for ATP-binding sites. escholarship.org FSBA combines a sulfonyl fluoride warhead with an adenosine recognition element to covalently modify a conserved lysine residue in many protein kinases. escholarship.org This demonstrates the power of combining a purine-like scaffold with the sulfonyl fluoride electrophile to create potent and specific covalent probes for proteins that bind adenosine or ATP. By analogy, attaching the 3-(fluorosulfonyl)benzoyl group to a known adenosine receptor antagonist scaffold could produce a highly effective covalent probe or irreversible antagonist, useful for studying receptor pharmacology, localization, and trafficking. nih.govnih.gov

The table below summarizes key data for FSBA, illustrating the application of a sulfonyl fluoride in targeting adenosine-binding proteins.

| Compound | Target Class | Mechanism | Application |

| 5'-Fluorosulfonylbenzoyl adenosine (FSBA) | Protein Kinases, ATP-binding proteins | Covalently modifies catalytic lysine residue via sulfonyl fluoride group. escholarship.org | Affinity label, chemical probe for studying ATP-binding sites. escholarship.org |

This approach provides a blueprint for how this compound could be used to generate novel pharmacological tools for the adenosine receptor family.

Enzyme Inhibitors (e.g., Glutathione (B108866) S-transferases, Serine Hydrolases)

The sulfonyl fluoride group is a key electrophilic "warhead" that can covalently modify nucleophilic residues in enzyme active sites, leading to irreversible inhibition. This property is particularly relevant for targeting specific enzyme families.

Serine Hydrolases: Serine hydrolases are a large and diverse class of enzymes that play crucial roles in numerous physiological processes, including digestion, blood clotting, and neurotransmission. acs.org They are characterized by a highly reactive serine residue in their active site. Molecules containing sulfonyl fluoride, such as this compound, are recognized as effective covalent inhibitors of this enzyme superfamily. rsc.org The mechanism involves the active site serine acting as a nucleophile, attacking the sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable, covalent sulfonyl-enzyme bond, thereby inactivating the enzyme. rsc.orgjenabioscience.com

This reactivity has been harnessed to develop chemical probes for activity-based protein profiling (ABPP), a powerful technique used to monitor the functional state of enzymes in complex biological systems. nih.gov For instance, phenylmethylsulfonyl fluoride (PMSF) and (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) are classic, broadly reactive serine hydrolase inhibitors. rsc.org More sophisticated sulfonyl fluoride-containing molecules are designed for greater selectivity, targeting specific serine hydrolases implicated in diseases like diabetes, hypertension, and Alzheimer's disease. acs.org The development of sulfonyl fluoride libraries allows for screening to identify inhibitors that can selectively react with individual serine hydrolases. acs.org

Glutathione S-transferases (GSTs): Glutathione S-transferases are a major family of detoxification enzymes that catalyze the conjugation of glutathione to a wide variety of xenobiotics, making them more water-soluble and easier to excrete. nih.gov Overexpression of certain GST isoforms is linked to resistance to chemotherapy drugs. nih.gov Consequently, the development of GST inhibitors is an active area of research to circumvent drug resistance. nih.govrsc.org While a variety of compounds, such as ethacrynic acid and certain flavonoids, are known to inhibit GSTs, there is no direct, prominent research in the reviewed literature specifically detailing this compound as a potent inhibitor of this enzyme class. nih.govrsc.org However, the general strategy of using electrophilic compounds to target and inhibit GSTs remains a key focus in pharmacology. nih.gov

Table 1: Examples of Serine Hydrolase Inhibitors and Their Characteristics

| Inhibitor Class | Example Compound | Mechanism | Key Features |

| Sulfonyl Fluorides | Phenylmethylsulfonyl fluoride (PMSF) | Covalent modification of active site serine | Broad-spectrum reactivity, commonly used in protein biochemistry. rsc.org |

| Sulfonyl Fluorides | (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) | Covalent modification of active site serine | More stable in aqueous solution than PMSF. rsc.org |

| Fluorophosphonates | ActivX™ Probes | Covalent modification of active site serine | Widely used in activity-based protein profiling (ABPP) to study enzyme function. nih.gov |

Bioorthogonal Chemistry Applications Beyond Click Reactions

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. While the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a type of click chemistry, is a prominent application for sulfonyl fluorides, their utility in bioorthogonal chemistry extends beyond simple ligation. rsc.orgnih.gov Specifically, the sulfonyl fluoride moiety serves as a powerful tool for covalent protein labeling and target identification, an application that focuses on probing biological function rather than just connecting molecules.

The sulfonyl fluoride group is considered a "privileged warhead" in chemical biology. rsc.org It possesses a fine-tuned reactivity, being stable enough to exist in aqueous biological environments but reactive enough to form covalent bonds with certain nucleophilic amino acid residues within proteins. rsc.org Unlike more promiscuous electrophiles, sulfonyl fluorides can target not only the highly reactive serine but also, depending on the specific protein microenvironment, residues such as tyrosine, lysine, and histidine. acs.orgmdpi.com

This selective reactivity is exploited in the design of covalent chemical probes. A probe based on a sulfonyl fluoride, such as a derivative of this compound, can be designed to bind to a specific protein. Upon binding, the sulfonyl fluoride group reacts with a nearby nucleophilic residue, creating a permanent covalent link. This process, known as affinity labeling, is invaluable for several applications:

Target Identification: If a small molecule is found to have a desirable biological effect but its protein target is unknown, incorporating a sulfonyl fluoride "warhead" can help identify it. The molecule will covalently bind to its target, which can then be isolated and identified using proteomics techniques. nih.gov

Enzyme Binding Site Mapping: Covalent probes can be used to map the binding sites of enzymes and other proteins. rsc.orgjenabioscience.com By determining which specific amino acid residue the sulfonyl fluoride reacts with, researchers can gain insights into the structure and function of the protein's active or allosteric sites.

Covalent Inhibition: As discussed previously, the formation of a covalent bond leads to irreversible inhibition, which can be a desirable therapeutic strategy for certain diseases. The use of sulfonyl fluorides as covalent inhibitors is a direct bioorthogonal application. nih.gov

In essence, the use of this compound and related compounds as covalent probes represents a sophisticated bioorthogonal strategy. It moves beyond the concept of merely "clicking" two things together and instead uses a specific, controlled chemical reaction to explore and manipulate protein function within a complex biological setting.

Advanced Characterization Techniques and Spectroscopic Analysis in the Study of 3 Fluorosulfonyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-(Fluorosulfonyl)benzoic acid, offering insights into the proton, carbon, and fluorine atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the structure of this compound. nih.gov